1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-Fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the Pyridinyl and Trifluoromethylphenyl Groups: These groups are usually introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the benzyl position.
Reduction: Reduction reactions can modify the triazole ring or the nitro groups if present.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: May include triazole N-oxides or benzyl alcohol derivatives.
Reduction Products: Could be triazole hydrogenated derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine:
Drug Development:
Diagnostic Agents: Could be used in the development of diagnostic tools due to its unique chemical properties.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: May be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.
Pathways Involved: The binding of the compound to its target can initiate or inhibit biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-(2-chlorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Fluorobenzyl Compounds: Such as 1-(2-fluorobenzyl)-1H-1,2,3-triazole derivatives.
Uniqueness:
Structural Features: The combination of fluorobenzyl, pyridinyl, and trifluoromethylphenyl groups in a single molecule is unique.
Biological Activity: The specific arrangement of these groups can result in unique biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N5O/c23-17-7-3-1-5-15(17)13-31-20(14-9-11-27-12-10-14)19(29-30-31)21(32)28-18-8-4-2-6-16(18)22(24,25)26/h1-12H,13H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPNSTWZJYWEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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